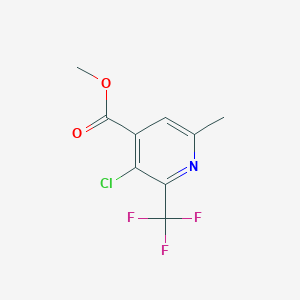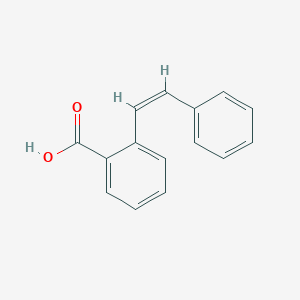
2-Stilbenecarboxylic acid, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Styrylbenzoic acid: is an organic compound characterized by the presence of a styryl group attached to the second position of a benzoic acid molecule. This compound is notable for its applications in various fields of scientific research, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-2-Styrylbenzoic acid involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Heck Reaction: Another method involves the Heck reaction, where a palladium catalyst is used to couple an aryl halide with an alkene. This reaction is typically carried out in the presence of a base such as triethylamine or potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of (Z)-2-Styrylbenzoic acid may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2-Styrylbenzoic acid can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert (Z)-2-Styrylbenzoic acid to its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (Z)-2-Styrylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its conjugated double bond system.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Material Science: (Z)-2-Styrylbenzoic acid is utilized in the production of polymers and advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which (Z)-2-Styrylbenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The conjugated double bond system allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(E)-2-Styrylbenzoic acid: The trans isomer of (Z)-2-Styrylbenzoic acid, differing in the spatial arrangement of the styryl group.
Cinnamic acid: A structurally related compound with a similar conjugated double bond system but lacking the benzoic acid moiety.
2-Vinylbenzoic acid: Another related compound with a vinyl group instead of a styryl group.
Uniqueness:
(Z)-2-Styrylbenzoic acid: is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. The presence of the styryl group provides additional conjugation, enhancing its electronic properties and making it suitable for various applications in material science and organic synthesis.
Propriétés
Numéro CAS |
66374-10-5 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-[(Z)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10- |
Clé InChI |
MGJDPQKVELOHMT-KHPPLWFESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

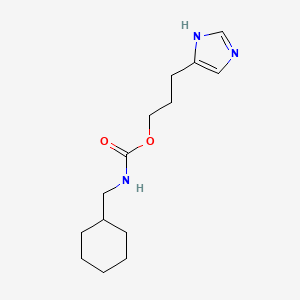

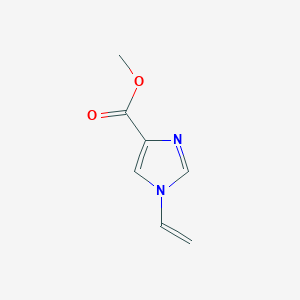
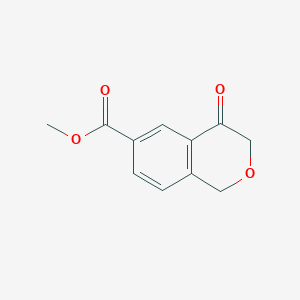
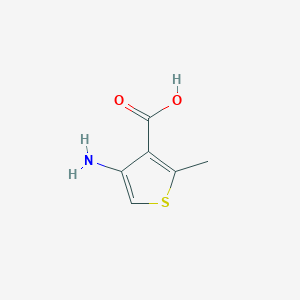
![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
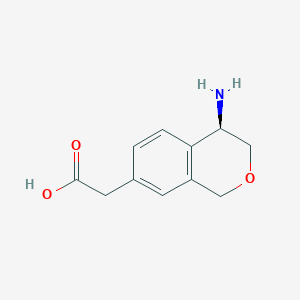
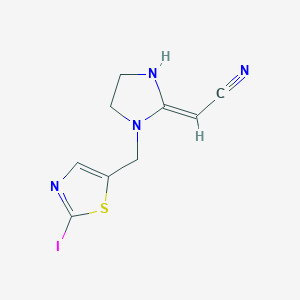
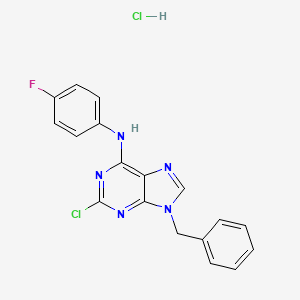
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
